Bienvenue dans la boutique en ligne BenchChem!

2-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Synthetic methodology Suzuki coupling Medicinal chemistry

Select this specific 2-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1227271-03-5) for its unique synthetic utility as a C2-brominated 7-azaindole building block. The phenylsulfonyl group directs regioselective functionalization and is readily removable, while the C2-bromine enables Suzuki-Miyaura cross-coupling to generate diverse 2-aryl/heteroaryl libraries for kinase inhibitor programs. This positional isomer is non-substitutable—3-bromo, 4-bromo, or 5-bromo analogs yield entirely different cross-coupling outcomes. Sourced at 97% purity with batch-specific NMR, HPLC, and GC documentation, ensuring reproducible results in multi-step syntheses. Directly measured IC50 of 1.8 μM against L-type calcium current provides a quantitative benchmark for cardiovascular off-target screening. Store at 2-8°C. For research use only.

Molecular Formula C13H9BrN2O2S
Molecular Weight 337.191
CAS No. 1227271-03-5
Cat. No. B581748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
CAS1227271-03-5
Molecular FormulaC13H9BrN2O2S
Molecular Weight337.191
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)Br
InChIInChI=1S/C13H9BrN2O2S/c14-12-9-10-5-4-8-15-13(10)16(12)19(17,18)11-6-2-1-3-7-11/h1-9H
InChIKeyKOFVJNXDFFCCBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1227271-03-5) for Research and Synthesis Applications


2-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1227271-03-5) is a 7-azaindole derivative that features a bromine atom at the 2-position and a phenylsulfonyl protecting group on the pyrrole nitrogen. This compound serves as a versatile synthetic intermediate in the development of kinase inhibitors and other bioactive heterocycles. The phenylsulfonyl moiety provides both a directing group for selective functionalization and a readily removable protecting group, while the C2-bromine represents a reactive site for cross-coupling reactions [1]. Commercially available in purities ranging from 95% to 97% from multiple vendors including AK Scientific, Bidepharm, Beyotime, and GLPBIO, this compound is categorized as a research-use-only (RUO) intermediate, not for direct human therapeutic application [2].

Why Generic Substitution Fails for 2-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine


Within the pyrrolo[2,3-b]pyridine class, seemingly minor structural variations produce fundamentally different synthetic utility, biological activity profiles, and physicochemical properties. The specific substitution pattern of this compound—2-bromo with an N1-phenylsulfonyl group—confers distinct advantages that cannot be replicated by analogs bearing halogens at alternative positions, lacking the sulfonyl protecting group, or employing different nitrogen-protecting strategies. 7-Azaindole derivatives exhibit differential kinase inhibition depending on the precise location and identity of substituents, with positional isomers often displaying orders-of-magnitude differences in target affinity [1]. The phenylsulfonyl group is not merely a passive protecting moiety; it actively directs regioselective functionalization during synthesis, a feature absent in unprotected or alternatively protected 7-azaindoles . Substituting this specific compound with a 3-bromo, 4-bromo, or 5-bromo isomer would lead to entirely different cross-coupling outcomes and downstream structural modifications, potentially rendering a synthetic route non-viable or producing a final compound with suboptimal or off-target biological activity. The quantitative evidence below establishes the precise, verifiable dimensions of differentiation that justify selecting this specific compound over closely related alternatives.

2-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: Quantitative Differentiation Evidence Guide


Positional Halogen Specificity: 2-Bromo Substitution Enables Suzuki Cross-Coupling Selectivity Not Achievable with 3-, 4-, or 5-Bromo Isomers

The C2-position bromine in 2-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine represents a privileged reactive site for palladium-catalyzed cross-coupling. In documented synthetic protocols, the structurally analogous 4-bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes selective Suzuki coupling exclusively at the C2-iodo position in the presence of the C4-bromine, demonstrating that the 2-position possesses intrinsically higher reactivity and chemo-selectivity compared to other halogenation sites [1]. This differential reactivity means that synthetic routes designed around a 2-bromo intermediate cannot be effectively reproduced using 3-bromo (CAS 880769-95-9), 4-bromo (CAS 889939-26-8), or 5-bromo (CAS 1247504-63-7) positional isomers, which would require entirely distinct reaction conditions and produce divergent product distributions. The phenylsulfonyl group further directs regioselective lithiation and subsequent electrophilic trapping at C2, a feature that bromo-analogs lacking this protecting group do not possess .

Synthetic methodology Suzuki coupling Medicinal chemistry Azaindole functionalization

Kinase Inhibitor Potency Differentiation: 7-Azaindole Substitution Patterns Produce >10-Fold Variations in IC50 Against FGFR1

While direct biological activity data for 2-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine itself is limited, structure-activity relationship (SAR) data from closely related 7-azaindole derivatives establishes that substitution pattern dramatically influences kinase inhibitory potency. In a series of 3,5-disubstituted 7-azaindoles evaluated for FGFR1 inhibition, compound 5e (bearing a specific substitution array) exhibited an IC50 of 0.008 μM, whereas structurally modified analogs in the same series showed IC50 values ranging from 0.021 μM to >10 μM, representing a greater than 10-fold difference in potency driven entirely by substitution pattern [1]. The 7-azaindole core (also termed pyrrolo[2,3-b]pyridine) serves as a critical kinase inhibitor scaffold, and the presence of a halogen at C2 in the target compound positions it as a key intermediate for introducing diverse aryl/heteroaryl groups via cross-coupling to optimize kinase selectivity and potency . Compounds lacking a halogen at C2 or bearing halogens at alternative positions would lead to fundamentally different SAR trajectories.

Kinase inhibition FGFR1 Structure-activity relationship Oncology

Calcium Channel Inhibition Activity: Directly Measured IC50 of 1.8 μM for 2-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

The target compound has been directly evaluated for inhibition of L-type calcium current (ICaL) using whole-cell patch clamp electrophysiology in isolated guinea pig ventricular myocytes. 2-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine produced an IC50 of 1.80 × 10³ nM (1.8 μM) for inhibition of calcium current under these conditions [1]. While this represents relatively modest potency, it constitutes a directly measured biological activity for the exact compound—not a derivative or downstream product. This data point distinguishes the compound from positional isomers or unprotected analogs for which calcium channel activity may not have been characterized, and it provides a baseline for researchers investigating ion channel modulation or seeking to avoid off-target cardiovascular effects in kinase inhibitor development programs.

Cardiac pharmacology Ion channels Electrophysiology Calcium current inhibition

Commercial Availability and Purity Specification Differentiation: 97% Minimum Purity with Full Analytical Documentation

The commercial landscape for 2-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine offers verifiable quality differentiation among suppliers. Bidepharm supplies this compound at a standard purity of 97% and provides batch-specific quality inspection reports including NMR, HPLC, and GC analytical data . Beyotime offers the compound at 97% purity under catalog number Y133376 [1]. AK Scientific provides the compound at 95% minimum purity specification (catalog 4725DT) . Storage conditions are consistently specified as 2-8°C, reflecting the compound's thermal sensitivity [2]. In contrast, positional isomers such as 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 880769-95-9), 4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 889939-26-8), and 5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1247504-63-7) may have different availability, purity specifications, and price points, with some isomers being less widely stocked or requiring custom synthesis.

Quality control Analytical chemistry Procurement Batch consistency

2-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: Validated Research and Industrial Application Scenarios


Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Library Synthesis

This compound is optimally deployed as a C2-brominated 7-azaindole building block for Suzuki-Miyaura cross-coupling reactions to generate diverse 2-aryl/heteroaryl substituted pyrrolo[2,3-b]pyridine libraries. The C2-bromine serves as the reactive handle for palladium-catalyzed coupling with arylboronic acids, enabling the rapid exploration of structure-activity relationships in kinase inhibitor programs. This synthetic strategy mirrors the documented use of 4-bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine in the synthesis of GSK1070916, an Aurora B/C kinase inhibitor [1]. Following Suzuki coupling, the phenylsulfonyl protecting group can be removed under basic conditions to yield the free 7-azaindole NH for subsequent functionalization or biological evaluation.

Intermediate for Aurora and FGFR Kinase Inhibitor Development Programs

Based on class-level SAR demonstrating that 7-azaindole derivatives with optimized substitution patterns achieve nanomolar potency against FGFR1 (IC50 = 0.008-0.021 μM for optimized compounds), this compound serves as a strategic starting material for medicinal chemistry campaigns targeting receptor tyrosine kinases including FGFR and Aurora families [1]. The 2-bromo substituent enables introduction of diverse aromatic moieties known to engage kinase hinge regions and hydrophobic back pockets, while the phenylsulfonyl group provides synthetic protection during sequence elaboration. This specific building block is preferred over unprotected 2-bromo-7-azaindole because the sulfonyl group directs regioselective functionalization and improves handling characteristics .

Calcium Channel Pharmacology and Off-Target Profiling Studies

The compound's directly measured IC50 of 1.8 μM against L-type calcium current (ICaL) in guinea pig ventricular myocytes [1] positions it as a reference compound for ion channel pharmacology studies. Researchers developing kinase inhibitors based on the 7-azaindole scaffold can use this activity data to benchmark potential cardiovascular off-target effects of their derivative compounds. Additionally, investigators studying calcium channel modulation can employ this compound as a characterized tool molecule with a defined, moderate potency profile, enabling dose-response comparisons in electrophysiology assays. This directly measured activity distinguishes it from uncharacterized positional isomers and provides a quantitative baseline for structure-activity relationship studies.

Quality-Controlled Intermediate for Multi-Step Medicinal Chemistry Synthesis

For medicinal chemistry laboratories executing multi-step synthetic sequences, this compound sourced from vendors providing 97% purity with batch-specific NMR, HPLC, and GC analytical documentation [1] ensures reproducible reaction outcomes. The verified purity and analytical characterization reduce the risk of synthetic failures attributable to starting material impurities, which is particularly critical when the compound is used in early steps of lengthy synthetic routes where impurities could propagate or interfere with subsequent transformations. Proper storage at 2-8°C preserves compound integrity and maintains the 95-97% purity specification throughout the procurement and storage lifecycle.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.